REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].II.[I:14]([O-])(=O)(=O)=O.[Na+].S(=O)(=O)(O)O>O.C(O)(=O)C>[I:14][C:8]1[C:9]([CH3:11])=[CH:10][C:2]([CH3:1])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1)C
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
4.38 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 105° C. for 6 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting insoluble material was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (500 ml)
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Type
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DISSOLUTION
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Details
|
dissolved in ethyl acetate (400 ml)
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Type
|
WASH
|
Details
|
The obtained solution was washed sequentially with 5% aqueous sodium thiosulfate solution (100 ml) and saturated sodium chloride solution (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
Then, the solution was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting solid material was recrystallized with a 2:1 mixture of ethanol and water (450 ml)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=CC(=C(C(=O)O)C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 149.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |